1-(4-Bromophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one
Overview
Description
1-(4-Bromophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one is an organic compound that features a bromophenyl group and a hydroxypiperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 3-hydroxypiperidine.
Condensation Reaction: The 4-bromobenzaldehyde undergoes a condensation reaction with 3-hydroxypiperidine in the presence of a suitable catalyst, such as an acid or base, to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the bromine atom may result in the formation of a new functionalized aromatic compound.
Scientific Research Applications
1-(4-Bromophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the hydroxypiperidinyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one: Similar structure but with a chlorine atom instead of bromine.
1-(4-Fluorophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one: Similar structure but with a fluorine atom instead of bromine.
1-(4-Methylphenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one: Similar structure but with a methyl group instead of bromine.
Uniqueness
1-(4-Bromophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding and may enhance the compound’s biological activity compared to its analogs with different substituents.
Biological Activity
Overview
1-(4-Bromophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one is an organic compound characterized by the presence of a bromophenyl group and a hydroxypiperidinyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor interactions.
- Chemical Formula : C13H16BrNO
- Molecular Weight : 298.18 g/mol
- CAS Number : 1458491-13-8
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The bromophenyl group enhances hydrophobic interactions, while the hydroxypiperidinyl group can form hydrogen bonds, facilitating binding to target sites.
Enzyme Inhibition
This compound has been studied for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and carbonic anhydrases (CAs). The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's.
Table 1: Enzyme Inhibition Potencies
Compound | Target Enzyme | IC50 (nM) | Ki (nM) |
---|---|---|---|
This compound | AChE | TBD | TBD |
Reference Drug (TAC) | AChE | 40.76 | 37.45 ± 3.12 |
Compound 2 | AChE | 22.13 ± 1.96 | TBD |
Compound 4 | AChE | 23.71 ± 2.95 | TBD |
Note: TBD = To Be Determined
Case Studies
Recent studies have highlighted the efficacy of compounds similar to this compound in inhibiting AChE, with some derivatives showing IC50 values in the nanomolar range . For instance, compounds with similar structural features demonstrated significant inhibition of AChE, suggesting that the presence of both bromine and hydroxypiperidine moieties contributes to enhanced activity.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that variations in the substituents on the phenyl ring or modifications to the piperidine structure can significantly influence biological activity. For example, replacing bromine with other halogens or functional groups alters binding affinity and enzyme inhibition potency.
Table 2: Comparison with Similar Compounds
Compound Name | Substituent Type | Biological Activity |
---|---|---|
1-(4-Chlorophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one | Chlorine | Moderate AChE inhibition |
1-(4-Fluorophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one | Fluorine | Low AChE inhibition |
1-(4-Methylphenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one | Methyl | High AChE inhibition |
Research Findings
Research indicates that compounds featuring a hydroxypiperidine group exhibit promising pharmacological properties, particularly in targeting central nervous system disorders. The presence of halogen atoms like bromine appears to enhance these properties by improving lipophilicity and receptor binding capabilities .
Properties
IUPAC Name |
1-(4-bromophenyl)-2-(3-hydroxypiperidin-1-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c14-11-5-3-10(4-6-11)13(17)9-15-7-1-2-12(16)8-15/h3-6,12,16H,1-2,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKVOGBVXQGVPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)C2=CC=C(C=C2)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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